(Difluoromethoxy)benzene

Lipophilicity Drug Design ADME

(Difluoromethoxy)benzene is a fluorinated aromatic ether characterized by a phenyl ring bearing a difluoromethoxy (-OCF₂H) substituent. Its molecular formula is C₇H₆F₂O with a molecular weight of 144.12 g/mol.

Molecular Formula C7H6F2O
Molecular Weight 144.12 g/mol
CAS No. 458-92-4
Cat. No. B151958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Difluoromethoxy)benzene
CAS458-92-4
Molecular FormulaC7H6F2O
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(F)F
InChIInChI=1S/C7H6F2O/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H
InChIKeyLMVBQQAXGZVBFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Difluoromethoxy)benzene (CAS 458-92-4): Core Physicochemical Profile for Procurement Specification


(Difluoromethoxy)benzene is a fluorinated aromatic ether [1] characterized by a phenyl ring bearing a difluoromethoxy (-OCF₂H) substituent [2]. Its molecular formula is C₇H₆F₂O with a molecular weight of 144.12 g/mol [3]. Key physicochemical constants include a boiling point of 138–140 °C at 760 mmHg [3], density of 1.155–1.2 g/cm³ [3], refractive index of 1.445–1.4473 at 20 °C [3], and a flash point of 43.1 °C [3]. The computed octanol-water partition coefficient (LogP) ranges from 2.288 to 2.31 [4], with an aqueous solubility of approximately 1.7 g/L at 25 °C (calculated) . The compound is a flammable liquid requiring storage at ambient temperature [3].

Why (Difluoromethoxy)benzene Cannot Be Substituted with Non-Fluorinated or Trifluoromethoxy Analogs


The difluoromethoxy (-OCF₂H) group confers a unique conformational lipophilicity [1] that is absent in both the non-fluorinated methoxy (-OCH₃) and the fully fluorinated trifluoromethoxy (-OCF₃) groups [2]. The OCF₂H unit can interconvert between a highly lipophilic and a polar conformation, enabling dynamic adjustment to the polarity of the molecular environment—a property not shared by the static lipophilicity of OCF₃ or the limited polarity of OCH₃ [1]. Furthermore, the OCF₂H group acts as a metabolically stable bioisostere for methoxy [3], resisting oxidative O-dealkylation while offering a distinct electronic signature that alters π-system electron density [4]. Substituting (difluoromethoxy)benzene with methoxybenzene or trifluoromethoxybenzene therefore introduces unpredictable shifts in LogP, metabolic half-life, and target binding, compromising the reproducibility of structure-activity relationships (SAR) in both drug discovery and agrochemical development [5]. The following quantitative evidence substantiates these critical differences.

Product-Specific Quantitative Differentiation Evidence for (Difluoromethoxy)benzene Procurement


LogP Lipophilicity Comparison: (Difluoromethoxy)benzene vs. Methoxybenzene vs. (Trifluoromethoxy)benzene

The octanol-water partition coefficient (LogP) of (difluoromethoxy)benzene is 2.31 , placing it between the less lipophilic methoxybenzene (anisole, LogP = 2.11) and the more lipophilic (trifluoromethoxy)benzene (LogP = 2.9) [1]. This intermediate lipophilicity is quantitatively distinct from both the non-fluorinated analog and the fully fluorinated analog, with a quantified LogP difference of +0.2 relative to methoxybenzene and -0.6 relative to trifluoromethoxybenzene [1].

Lipophilicity Drug Design ADME

Conformational Lipophilicity of the -OCF₂H Group: A Dynamic Advantage Over Static -OCH₃ and -OCF₃ Groups

Vector analysis of bond polarities reveals that the difluoromethoxy (-OCF₂H) group can interconvert between a highly lipophilic conformation and a polar conformation, with a calculated ΔLogP range of approximately 0.5–1.0 log units depending on the dihedral angle [1]. In contrast, the trifluoromethoxy (-OCF₃) group exhibits a static lipophilicity contribution of +1.04 relative to the parent methoxy group, while the methoxy (-OCH₃) group shows no conformational modulation of lipophilicity [1].

Medicinal Chemistry Fluorine Chemistry Molecular Design

Electronic Modulation of the Aromatic π-System: C-Br Bond Contraction Induced by -OCF₂H vs. -OCH₃

In a direct structural comparison of 1,2-bis(2-bromophenyl)ethyne derivatives, the -OCF₂H substituent induced a measurable contraction of the C-Br bond length relative to the -H analog, while the -OCH₃ substituent caused a slight elongation [1]. Specifically, the C-Br bond length ordering was found to be: -OCF₂H < -H < -OCH₃ [1]. Additionally, ¹³C NMR spectroscopy revealed that the bromo-bearing carbon was shielded by 3.8 ppm with the -OCF₂H group, compared to over 9 ppm shielding by the -OCH₃ group relative to the hydrogen analog [1].

Physical Organic Chemistry X-ray Crystallography NMR Spectroscopy

Utility as a Difluoromethoxylation Reagent: Validated Synthetic Application in Patented Methodology

(Difluoromethoxy)benzene is explicitly claimed as a reagent for the difluoromethoxylation and trifluoromethoxylation of arenes and heteroarenes in a patent assigned to The Research Foundation for the State University of New York [1]. The patent describes a process of using the compound to introduce -OCF₂H and -OCF₃ groups onto aromatic substrates [1]. While the patent does not provide direct quantitative yield data for (difluoromethoxy)benzene itself versus other reagents, it establishes the compound's validated role in a specific, industrially relevant transformation that is distinct from its simple use as an inert solvent or precursor.

Synthetic Methodology Late-Stage Functionalization Fluorination

Validated Application Scenarios for (Difluoromethoxy)benzene (CAS 458-92-4) Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization: Precise Modulation of LogP and Membrane Permeability

When a lead compound requires a modest increase in lipophilicity to improve passive membrane permeability without exceeding the LogP > 3 threshold associated with increased promiscuity and toxicity, (difluoromethoxy)benzene serves as an ideal building block. Its LogP of 2.31 provides a quantifiable +0.20 increase over a methoxy substituent, avoiding the excessive +0.79 LogP jump of a trifluoromethoxy group . This precise tuning is critical for maintaining drug-like properties in CNS and anti-infective programs.

Synthetic Methodology Development: OCF₂H Group Transfer Reagent for Late-Stage Functionalization

Researchers seeking to install the metabolically stable difluoromethoxy group onto complex drug-like scaffolds or natural products can utilize (difluoromethoxy)benzene as a validated difluoromethoxylation reagent [1]. This application is particularly valuable in late-stage functionalization where mild, selective introduction of fluorine is required to modulate ADME properties without de novo synthesis of the entire molecule.

Physical Organic Chemistry: Probing Electronic Substituent Effects in π-Conjugated Systems

The distinct electronic signature of the -OCF₂H group—characterized by a C-Br bond contraction and a 3.8 ppm ¹³C shielding of the ipso carbon [2]—makes (difluoromethoxy)benzene derivatives essential tools for investigating structure-property relationships in materials chemistry. This is particularly relevant for the design of organic semiconductors, two-photon absorbers, and liquid crystals where subtle modulation of π-electron density dictates device performance.

Agrochemical Discovery: Enhancing Metabolic Stability and Bioavailability

In the development of novel herbicides and fungicides, the metabolic lability of methoxy groups often leads to rapid clearance in planta. Incorporating the difluoromethoxy motif, which resists oxidative O-dealkylation [3], directly addresses this limitation. (Difluoromethoxy)benzene provides a foundational scaffold for constructing agrochemical candidates with prolonged field half-life and improved uptake, as evidenced by the established role of fluorinated aromatics in commercial agrochemicals [4].

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